

Application Notes & Protocols: 4-Thiophen-2-ylphenol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Thiophen-2-ylphenol

Cat. No.: B1587297

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Introduction: Unlocking Synthetic Diversity with a Bifunctional Scaffold

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is paramount. An ideal building block offers a robust scaffold, multiple reactive sites for divergent synthesis, and imparts desirable physicochemical or biological properties to the target molecules. **4-Thiophen-2-ylphenol** (CAS No. 29886-65-5, Molecular Formula: $C_{10}H_8OS$) is an exemplary scaffold that meets these criteria.^{[1][2]} It synergistically combines two highly valuable chemical motifs: an electron-rich thiophene ring and a nucleophilic, activatable phenol group.

The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.^{[3][4]} Thiophene-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][6][7]} The phenol group, on the other hand, provides a crucial handle for a vast array of chemical transformations. Its acidic proton and nucleophilic oxygen atom are gateways to ether and ester linkages, while its strong activating effect on the phenyl ring opens avenues for further aromatic functionalization.^[8]

This guide provides an in-depth exploration of **4-thiophen-2-ylphenol**'s reactivity and offers detailed protocols for its application in three cornerstone synthetic strategies: O-alkylation, palladium-catalyzed cross-coupling, and regioselective electrophilic substitution.

Property	Value
CAS Number	29886-65-5[9]
Molecular Formula	C ₁₀ H ₈ OS[1]
Molecular Weight	176.24 g/mol [9]
pKa	9.47 ± 0.13 (Predicted)[1]
Appearance	Light yellow powder

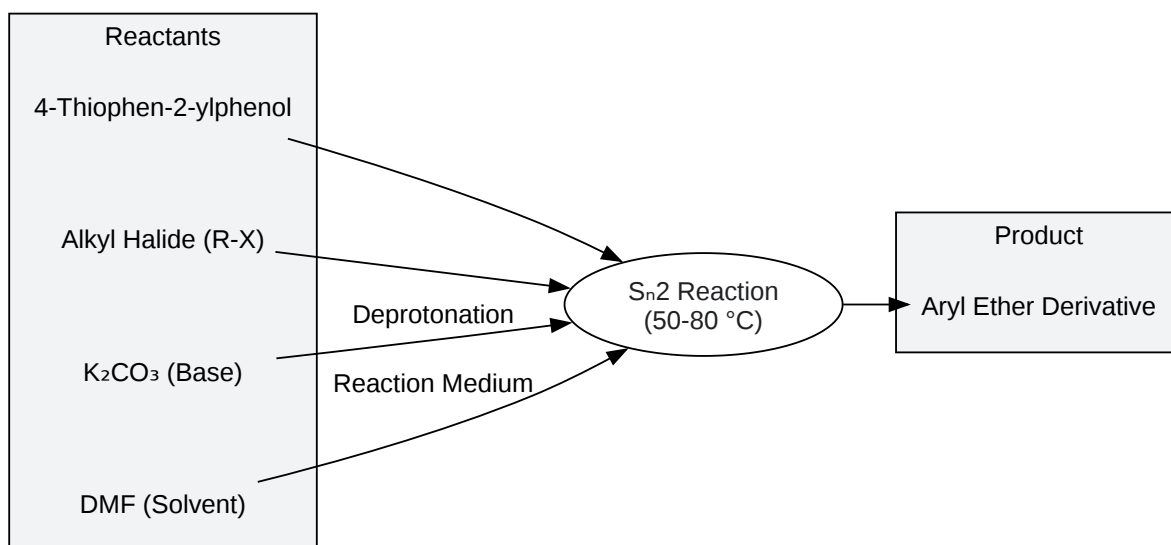
Application 1: Synthesis of Aryl Ethers via O-Alkylation

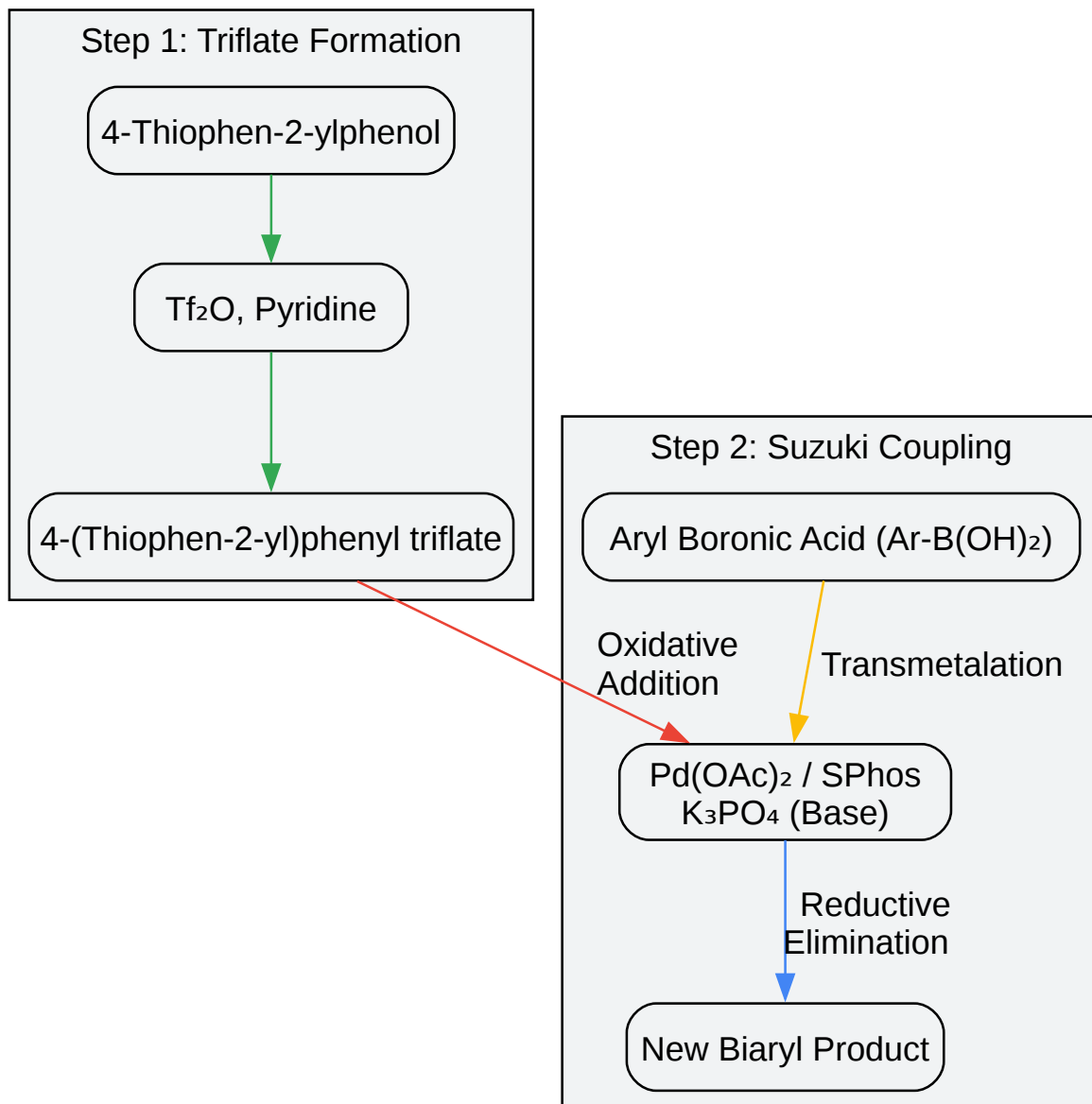
Scientific Context: The conversion of phenols to ethers is a fundamental transformation in organic synthesis. This modification protects the hydroxyl group, enhances lipophilicity, and can introduce new functionalities or pharmacologically relevant motifs. The Williamson ether synthesis, involving the reaction of a deprotonated phenol (phenoxide) with an alkyl halide, remains one of the most reliable methods for this purpose. The acidity of the phenolic proton in **4-thiophen-2-ylphenol** (predicted pKa ≈ 9.5) allows for easy deprotonation with common, non-hygroscopic bases like potassium carbonate.[1][8]

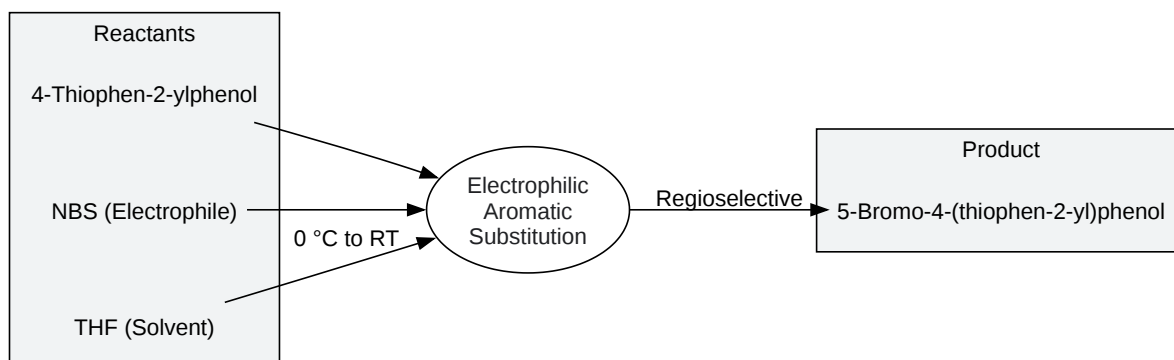
Causality of Experimental Design:

- **Base Selection:** Potassium carbonate (K₂CO₃) is chosen as a mild and effective base, sufficient to deprotonate the phenol without promoting side reactions with sensitive functional groups on the alkyl halide.
- **Solvent:** A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. It readily dissolves the phenoxide salt and promotes the S_N2 reaction pathway by solvating the potassium cation while leaving the phenoxide anion highly nucleophilic.

- Temperature: Moderate heating (50-80 °C) accelerates the reaction rate without causing significant decomposition of the reactants or solvent.







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- To cite this document: BenchChem. [Application Notes & Protocols: 4-Thiophen-2-ylphenol as a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587297#using-4-thiophen-2-ylphenol-as-a-building-block-in-organic-synthesis]

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